![molecular formula C12H14BrNO3 B2556292 (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid CAS No. 352457-80-8](/img/structure/B2556292.png)
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromobenzoyl group attached to the amino group of a methylbutanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Acylation of the amino acid: The bromobenzoyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation reactions: Products include oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and amine.
科学研究应用
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological studies: The compound can be used to study enzyme interactions and protein modifications.
Industrial applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity or modifying their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid
- (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid
- (2S)-2-[(2-iodobenzoyl)amino]-3-methylbutanoic acid
Uniqueness
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not
属性
IUPAC Name |
(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBVVMYRSWGRBI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)
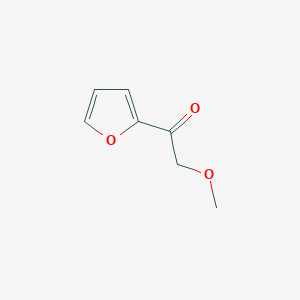

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)
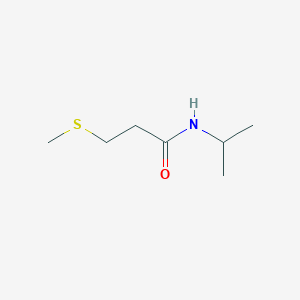
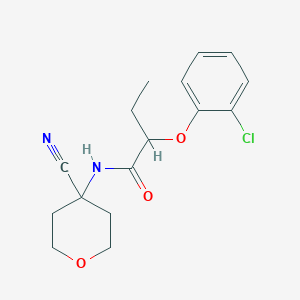
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

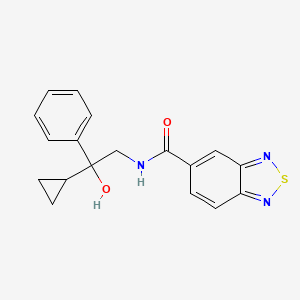

![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2556230.png)
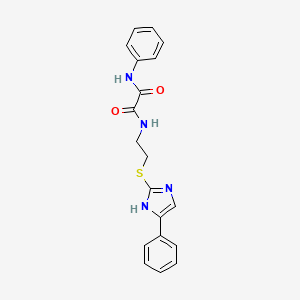
![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2556232.png)
